5-Bromo-2-(4-chlorobenzyl)-2H-indazole
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Overview
Description
5-Bromo-2-(4-chlorobenzyl)-2H-indazole is a heterocyclic compound that contains both bromine and chlorine atoms It is part of the indazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chlorobenzyl)-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 5-bromoindazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF).
Purification: The product is then purified through standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-chlorobenzyl)-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the indazole ring .
Scientific Research Applications
5-Bromo-2-(4-chlorobenzyl)-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Biology: The compound is used in biological studies to understand its interaction with various biological targets.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-chlorobenzyl)-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another compound with similar structural features but different functional groups.
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid: Shares the bromine and chlorine atoms but has an additional oxygen atom in its structure.
Uniqueness
5-Bromo-2-(4-chlorobenzyl)-2H-indazole is unique due to its specific combination of bromine and chlorine atoms on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10BrClN2 |
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Molecular Weight |
321.60 g/mol |
IUPAC Name |
5-bromo-2-[(4-chlorophenyl)methyl]indazole |
InChI |
InChI=1S/C14H10BrClN2/c15-12-3-6-14-11(7-12)9-18(17-14)8-10-1-4-13(16)5-2-10/h1-7,9H,8H2 |
InChI Key |
NJVDAZKMQVIJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C3C=C(C=CC3=N2)Br)Cl |
Origin of Product |
United States |
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